cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
CAS No.: 733740-45-9
Cat. No.: VC2281031
Molecular Formula: C15H15F3O3
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-45-9 |
|---|---|
| Molecular Formula | C15H15F3O3 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | (1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m0/s1 |
| Standard InChI Key | SJYYLUUYOGRNAZ-VHSXEESVSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
| SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
| Canonical SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Introduction
Basic Structural Information and Chemical Identity
cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H15F3O3 and a molecular weight of 300.27 g/mol . It is identified by the CAS registry number 733740-45-9 and is formally known by its IUPAC name (1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid . The compound features a cyclopentane core with a carboxylic acid group at position 1 and a 2-oxo-2-(2-trifluoromethylphenyl)ethyl substituent at position 3, with both groups arranged in a cis configuration.
The compound contains several key functional moieties: a carboxylic acid group (-COOH), a ketone group (C=O), a phenyl ring with a trifluoromethyl substituent (-CF3) at the ortho position, and a cyclopentane ring. The specific stereochemistry of the compound is crucial to its identity, with the "cis" designation indicating that the carboxylic acid and the oxo-trifluoromethylphenylethyl side chain are positioned on the same side of the cyclopentane ring plane.
Chemical Identifiers and Nomenclature
Standard Chemical Identifiers
For unambiguous identification in chemical databases and literature, cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is associated with several standardized identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 733740-45-9 |
| Molecular Formula | C15H15F3O3 |
| Molecular Weight | 300.27 g/mol |
| InChI | InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m0/s1 |
| InChIKey | SJYYLUUYOGRNAZ-VHSXEESVSA-N |
| SMILES | C1CC@HC(=O)O |
This information establishes the unique identity of the compound in chemical databases and literature .
Alternative Names and Synonyms
The compound is known by several alternative names in the chemical literature and commercial catalogs:
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CIS-3-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID (standard catalog format)
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(1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid (specifying absolute stereochemistry)
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Cyclopentanecarboxylic acid, 3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-, (1R,3S)-rel- (systematic name with relative stereochemistry)
These alternative designations are important for comprehensive literature searches and cross-referencing across different chemical databases and commercial sources.
Stereochemistry and Structural Characteristics
Stereochemical Configuration
The compound exhibits a defined stereochemical arrangement with two stereogenic centers located at positions 1 and 3 of the cyclopentane ring. The specific stereoisomer described has the (1R,3S) absolute configuration, which corresponds to the cis arrangement of the carboxylic acid group and the ketone-containing side chain . This stereochemical relationship is crucial to the compound's identity and potential function.
The stereochemistry can be visualized with the cyclopentane ring in a pseudo-envelope conformation, where both the carboxylic acid group at C-1 and the side chain at C-3 project from the same face of the ring. This three-dimensional arrangement influences both the physical properties and potential reactivity patterns of the molecule.
Key Structural Features
Several structural elements define the chemical nature of this compound:
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The cyclopentane ring forms the core scaffold
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The carboxylic acid group at position 1 provides acidic functionality
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The ketone linkage in the side chain offers hydrogen bond acceptor capability
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The trifluoromethyl group at the ortho position of the phenyl ring contributes unique electronic properties
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The cis stereochemical arrangement creates a specific spatial relationship between functional groups
These structural features collectively determine the compound's chemical behavior, including its acid-base properties, reactivity, and potential interactions with biological systems.
Physicochemical Properties
Physical and Chemical Properties
The key physical and chemical properties of cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid are summarized in the following table:
These properties provide fundamental information about the compound's physical behavior. The predicted pKa value of approximately 4.67 indicates moderate acidity for the carboxylic acid group, which is influenced by the electron-withdrawing effects of the nearby functional groups .
Comparison with Structural Isomer
An informative comparison can be made with the closely related structural isomer, cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS: 733740-46-0), which differs only in the position of the trifluoromethyl group on the phenyl ring:
| Property | 2-Trifluoromethylphenyl Isomer | 3-Trifluoromethylphenyl Isomer |
|---|---|---|
| CAS Number | 733740-45-9 | 733740-46-0 |
| Molecular Formula | C15H15F3O3 | C15H15F3O3 |
| Molecular Weight | 300.27 g/mol | 300.27 g/mol |
| Boiling Point (Predicted) | 417.4 ± 45.0 °C | 394.1 ± 37.0 °C |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | 1.297 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.67 ± 0.40 | 4.69 ± 0.40 |
| Physical Form | Not reported | Yellow oil |
This comparison highlights the subtle differences that can arise from positional isomerism. While the predicted density and acidity remain nearly identical, the predicted boiling point differs by approximately 23°C, suggesting that the position of the trifluoromethyl group affects intermolecular interactions that influence physical properties .
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